Senkyunolide H

Vue d'ensemble

Description

Senkyunolide H: is a chemical compound known for its unique structure and properties It belongs to the class of 2-benzofurans and is often referred to by its IUPAC name

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide H typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of 1(3H)-isobenzofuranone as a starting material, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Senkyunolide H can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using common reagents and under specific conditions to achieve the desired transformations .

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Neurological Applications

1.1 Treatment of Migraine and Depression

Senkyunolide H has been investigated for its effects on the serotonergic system, particularly in relation to migraine and depression. A patent application details its use in preparing medications targeting these conditions by influencing monoamine transmitters, specifically increasing levels of 5-hydroxytryptamine (serotonin) in the brain and blood plasma. This suggests a mechanism by which this compound could alleviate symptoms associated with these disorders .

Case Study: Pharmacological Evaluation

- Model : Animal studies using rats.

- Findings : Significant modulation of 5-hydroxytryptamine levels was observed, indicating potential as an antidepressant and anti-migraine agent.

Osteoporosis Treatment

2.1 Inhibition of Osteoclastogenesis

Recent studies have demonstrated that this compound can effectively inhibit osteoclast differentiation, which is crucial in the treatment of osteoporosis. The compound regulates key signaling pathways such as NF-κB, JNK, and ERK, which are involved in osteoclastogenesis .

Data Table: Effects on Osteoclastogenesis

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| Osteoclast Count | High | Low | p < 0.01 |

| NF-κB Activation | High | Reduced | p < 0.01 |

| JNK Pathway Activation | Active | Inhibited | p < 0.05 |

| ERK Pathway Activation | Active | Inhibited | p < 0.05 |

Cerebral Ischemia

3.1 Neuroprotective Effects

This compound has shown promise in treating cerebral ischemia by protecting neuronal cells from apoptosis and enhancing autophagy regulation through the P13K/AKT/mTOR signaling pathway . The compound's delivery via lipid nanoparticles has been explored to overcome the blood-brain barrier, improving therapeutic efficacy.

Case Study: Lipid Nanoparticle Delivery

- Model : Rats with induced cerebral ischemia.

- Findings : Administration of this compound-loaded nanoparticles significantly reduced neuronal apoptosis and improved neurological scores compared to controls.

Antioxidant Properties

This compound exhibits antioxidant effects that may contribute to its therapeutic benefits across various conditions. Studies indicate that it can mitigate oxidative stress in cellular models, suggesting broader applications in diseases characterized by oxidative damage .

Mécanisme D'action

The mechanism of action of Senkyunolide H involves its interaction with specific molecular targets. It is believed to exert its effects by modulating certain biochemical pathways, which can lead to various physiological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

Senkyunolide H: Another member of the 2-benzofurans class, known for its biological activities.

(3Z,5S,6R,7S,8R,8aS)-3-(octylimino)hexahydro[1,3]thiazolo[3,4-a]pyridine-5,6,7,8-tetrol: A compound with a similar structure but different functional groups and properties.

Uniqueness: What sets this compound apart is its unique combination of functional groups and stereochemistry. This gives it distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

Senkyunolide H (SEH) is a bioactive compound predominantly found in Ligusticum chuanxiong, a traditional Chinese medicinal herb. Recent research has illuminated its diverse biological activities, particularly in neuroprotection, anti-inflammatory responses, and potential therapeutic applications in various diseases. This article synthesizes findings from multiple studies to present a comprehensive overview of the biological activity of this compound.

This compound exhibits its biological effects through several key mechanisms:

- Neuroprotection : SEH has been shown to protect neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrated that treatment with 100 μM SEH significantly reduced cell death in PC12 cells subjected to oxygen-glucose deprivation by activating the PI3K/Akt/NF-κB signaling pathway . This pathway is crucial for cellular survival and inflammatory response modulation.

- Anti-inflammatory Effects : SEH inhibits the activation of microglia, which are critical players in neuroinflammation. A study indicated that SEH treatment reversed lipopolysaccharide (LPS)-induced microglial activation, shifting the cells from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype . This shift is essential for reducing neuroinflammatory responses associated with chronic pain and neurodegenerative diseases.

- Oxidative Stress Reduction : The compound also mitigates oxidative stress in various cell types. For instance, it was reported that SEH could alleviate neuroinflammatory injury induced by intracerebral hemorrhage and enhance the cytoprotective mechanisms against oxidative damage in human liver HepG2 cells .

Case Studies and Experimental Evidence

The following table summarizes key experimental findings regarding the biological activities of this compound:

Pharmacological Properties

Recent reviews have highlighted the pharmacological properties of senkyunolides, including SEH, emphasizing their potential as therapeutic agents for various conditions:

- Anti-inflammatory : SEH has demonstrated significant anti-inflammatory activity, which could be beneficial in treating conditions like neuropathic pain and other inflammatory disorders .

- Cardiovascular Protection : The compound's ability to inhibit platelet aggregation suggests potential cardiovascular protective effects .

- Neuroprotective Applications : Given its effects on neuroinflammation and oxidative stress, SEH may serve as a promising candidate for neuroprotective therapies against diseases such as Alzheimer's and Parkinson's .

Propriétés

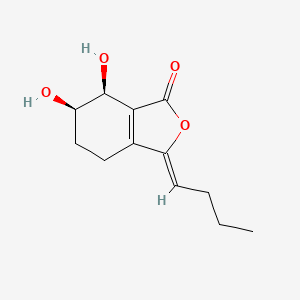

IUPAC Name |

(3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNGMIQSXNGHOA-OBEBJBLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@@H]([C@@H](CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94596-27-7 | |

| Record name | Senkyunolide H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SENKYUNOLIDE H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56W6M8HQ2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary pharmacological activities attributed to Senkyunolide H?

A1: this compound exhibits various pharmacological effects, including:

- Anti-platelet aggregation: Studies show this compound can inhibit ADP-induced platelet aggregation, potentially contributing to its cardiovascular benefits. []

- Neuroprotective effects: Research suggests this compound may offer neuroprotection through mechanisms like regulating autophagy in neuronal cells via the P13K/AKT/mTOR signaling pathway. []

- Anti-inflammatory activity: this compound has demonstrated the ability to attenuate lipopolysaccharide-mediated neuroinflammation in BV2 microglia cells. []

- Antiproliferative effects: In vitro studies suggest this compound can inhibit the proliferation of smooth muscle cells, highlighting its potential in addressing atherosclerosis. [, ]

Q2: How does this compound interact with its targets to exert its effects?

A2: While the exact mechanisms are still under investigation, research suggests:

- ERK and NF-κB pathway regulation: this compound appears to modulate these pathways, contributing to its anti-inflammatory and neuroprotective effects. []

- P13K/AKT/mTOR pathway modulation: This pathway is implicated in this compound's influence on neuronal cell autophagy, potentially impacting its neuroprotective properties. []

Q3: Are there any in vivo studies supporting the therapeutic potential of this compound?

A3: Yes, animal studies have shown that:

- Cerebral Ischemia: this compound loaded nanoparticles effectively reduced brain tissue water content and neuronal apoptosis in a rat model of cerebral ischemia. []

- Migraine: Research using a rat model of migraine suggests this compound crosses the blood-brain barrier and might contribute to the therapeutic effects of Dachuanxiong Decoction. []

Q4: Is there evidence of this compound inducing resistance or cross-resistance?

A4: The available research does not provide specific information about this compound inducing resistance or cross-resistance. Further investigation is needed to explore this aspect.

Q5: What is the molecular formula and weight of this compound?

A5:

Q6: What are the key structural features of this compound?

A6: this compound is a phthalide derivative characterized by:

- Two hydroxyl groups at the 6- and 7-positions on the tetrahydrofuran ring, with a (Z)-configuration for the double bond in the butylidene side chain and specific stereochemistry at carbons 6 and 7. [, , , , ]

Q7: How does the structure of this compound relate to its activity?

A7: Structure-activity relationship (SAR) studies indicate that:

- The (Z)-configuration of the double bond in the butylidene side chain is crucial for its antiproliferative activity. []

- The presence of the two hydroxyl groups at the 6 and 7 positions contributes significantly to its anti-competent effect on smooth muscle cell proliferation. []

Q8: What are the common analytical techniques used to characterize and quantify this compound?

A8: Several analytical methods are employed, including:

- High-Performance Liquid Chromatography (HPLC): Frequently coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) for identification and quantification. [, , , , , , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to analyze volatile components, including this compound, in essential oil extracts. []

- Ultra-High Performance Liquid Chromatography (UHPLC): Coupled with MS/MS for sensitive and rapid analysis in complex matrices like herbal extracts. [, ]

- Nuclear Magnetic Resonance (NMR): Used for structural elucidation and confirmation. [, , ]

Q9: What are the common methods for extracting this compound from Ligusticum chuanxiong?

A9: Various extraction techniques are utilized, including:

- Traditional solvent extraction: Often involves ethanol or methanol. [, , ]

- Microwave-assisted extraction (MAE): Employs microwave energy to accelerate extraction, potentially with ionic liquids as solvents. [, , , ]

- Supercritical fluid extraction (SFE): Utilizes supercritical CO2, offering a greener alternative. [, ]

- High-pressure ultrasonic-assisted extraction: Employs high pressure and ultrasound to enhance extraction efficiency. []

Q10: How stable is this compound under various storage conditions?

A: * Susceptibility to degradation: this compound can degrade under natural conditions, especially with exposure to light and heat. [, ]* Changes during storage: Studies show significant changes in this compound levels in Chuanxiong Rhizoma during storage, impacting its quality and therapeutic potential. []* Recommended storage: Storing Chuanxiong Rhizoma in a cool, dark, and dry environment is recommended to minimize degradation. []

Q11: Have there been any studies on formulating this compound to improve its stability or bioavailability?

A: While specific formulation strategies for this compound are not extensively discussed in the provided research, one study explored its encapsulation in lipid nanoparticles to improve its delivery to the brain for treating cerebral ischemia. [] Further research is needed to explore diverse formulation approaches for enhanced stability and bioavailability.

Q12: What is known about the metabolism of this compound?

A:

- Hepatic Metabolism: In vitro studies using rat and human hepatocytes identified ten metabolites of this compound, primarily generated through hydroxylation, hydration, glucuronidation, and GSH conjugation. []

- In vivo metabolites: Following oral administration of Chuanxiong Rhizoma extract to rats, Senkyunolide I and this compound were detected in plasma and liver. []

Q13: Are there significant differences in this compound pharmacokinetics between normal and diseased states?

A: Research using a rat model of migraine showed that the absorption of this compound was significantly increased in migrainous rats compared to normal rats after oral administration of Chuanxiong Rhizoma extract. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.